2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex heterocyclic compound It features a quinoline core substituted with various functional groups, including an amino group, a thiophene ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or methanol as the solvent.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.
Substitution: Conditions may vary depending on the desired substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiophene-3-carboxylate: Similar in structure but lacks the quinoline core.
5-Amino-1,3-aryl-1H-pyrazole-4-carbonitriles: Shares the carbonitrile group but has a different core structure.
Uniqueness
2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of functional groups and the quinoline core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
441783-65-9 |
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Molecular Formula |
C24H24N4O3S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S/c1-4-16-9-10-20(32-16)21-17(13-25)23(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)22(18)21/h5-10,21H,4,11-12,26H2,1-3H3 |
InChI Key |
IPGSKITYUKUSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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